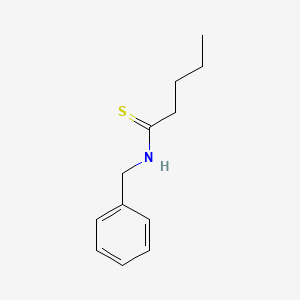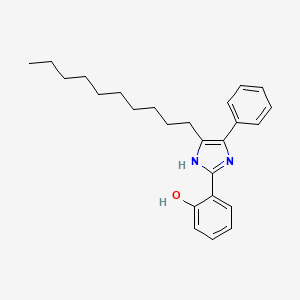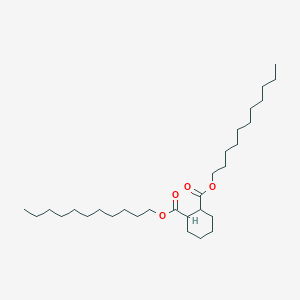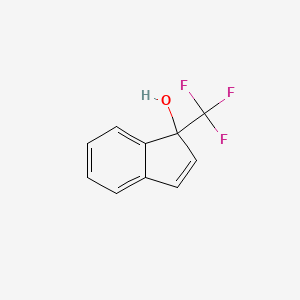![molecular formula C8H21NOSi B14269135 3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine CAS No. 185051-69-8](/img/structure/B14269135.png)
3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine is a chemical compound with a unique structure that combines an amine group with a silyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine typically involves the reaction of 3-chloropropylamine with dimethylisopropoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction proceeds as follows: [ \text{3-chloropropylamine} + \text{dimethylisopropoxysilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted silyl ethers.
Scientific Research Applications
3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine involves its ability to form stable bonds with various substrates. The silyl ether group provides stability, while the amine group can participate in various chemical reactions. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-(Ethoxydimethylsilyl)propylamine: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-((tert-Butyldimethylsilyl)oxy)-propanol: Contains a hydroxyl group instead of an amine group.
Uniqueness
3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine is unique due to its combination of a silyl ether and an amine group, providing both stability and reactivity. This makes it a versatile compound for various applications in synthesis, material science, and biotechnology.
Properties
CAS No. |
185051-69-8 |
|---|---|
Molecular Formula |
C8H21NOSi |
Molecular Weight |
175.34 g/mol |
IUPAC Name |
3-[dimethyl(propan-2-yloxy)silyl]propan-1-amine |
InChI |
InChI=1S/C8H21NOSi/c1-8(2)10-11(3,4)7-5-6-9/h8H,5-7,9H2,1-4H3 |
InChI Key |
MPJAUUSADXIOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C)(C)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)




phosphane](/img/structure/B14269108.png)




![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)


